endozepine, des-(Gly-Ile)-
Description
Historical Context of Endogenous Benzodiazepine (B76468) Receptor Ligand Discovery
The discovery of specific binding sites for benzodiazepines in the mammalian brain in 1977 sparked a quest for their natural, or endogenous, ligands. nih.gov This led to the identification of a class of compounds collectively termed "endozepines," which are naturally occurring substances capable of binding to these receptors. nih.govnih.gov Initial research focused on isolating and characterizing these molecules from various biological sources, including the brain, cerebrospinal fluid, and urine. nih.gov This search yielded a variety of molecules, including proteins, peptides, and other small molecules, that could displace radiolabeled benzodiazepines from their binding sites, suggesting a potential role in modulating the same pathways affected by benzodiazepine drugs. nih.govnih.gov
Overview of the Diazepam-Binding Inhibitor (DBI) Protein Family and its Processing
Central to the story of endozepines is the Diazepam-Binding Inhibitor (DBI), a protein that is also known as acyl-CoA-binding protein (ACBP). nih.govnih.govwikipedia.org This protein is not a direct ligand for the benzodiazepine receptor but serves as a precursor for smaller, bioactive peptide fragments. nih.govnih.gov The gene for DBI is considered a "housekeeping gene," indicating its fundamental importance in cellular function. nih.gov
DBI is a versatile protein involved in various cellular processes, including lipid metabolism and steroidogenesis. nih.govwikipedia.orgsigmaaldrich.com Through post-translational processing, DBI is cleaved by enzymes to generate several smaller, active peptides. nih.gov These fragments, including the octadecaneuropeptide (B1591338) (ODN) and the triakontatetraneuropeptide (B39295) (TTN), are the true "endozepines" that can modulate the activity of the GABA-A receptor, the primary target of benzodiazepines. nih.govnih.gov The processing of DBI is tissue-specific, with its peptide products being found preferentially in neurons, while the full-length DBI protein is also present in glial cells. nih.gov
Table 1: Key Members of the Diazepam-Binding Inhibitor (DBI) Protein Family
| Name | Abbreviation | Description | Primary Function |
| Diazepam-Binding Inhibitor | DBI | A 10 kDa protein, also known as Acyl-CoA Binding Protein (ACBP). nih.gov | Precursor to bioactive endozepine peptides; involved in lipid metabolism and steroidogenesis. nih.govwikipedia.orgsigmaaldrich.com |
| Octadecaneuropeptide | ODN | An 18-amino acid peptide fragment of DBI (DBI 33-50). nih.govbiorxiv.org | Allosteric modulator of the GABA-A receptor; involved in anxiety, stress, and appetite regulation. nih.govnih.gov |
| Triakontatetraneuropeptide | TTN | A 34-amino acid peptide fragment of DBI (DBI 17-50). nih.govbiorxiv.org | Selective ligand for the peripheral benzodiazepine receptor (translocator protein). nih.gov |
| Endozepine, des-(Gly-Ile)- | A form of endozepine lacking the C-terminal Glycine and Isoleucine residues. | Effector of corticotropin-dependent adrenal steroidogenesis. nih.gov |
Definition and Structural Identification of "endozepine, des-(Gly-Ile)-" as a Bioactive Fragment
"Endozepine, des-(Gly-Ile)-" is a specific form of endozepine that was first isolated and identified from bovine adrenal tissue. nih.govnih.gov Its primary structure was determined using a combination of automated Edman microsequencing and fast-atom bombardment mass spectrometry. nih.govpnas.org This analysis revealed that its amino acid sequence is identical to that of bovine brain endozepine, with the crucial exception that it lacks the final two amino acids at the C-terminus: Glycine (Gly) and Isoleucine (Ile). nih.govnih.govpnas.org
The identification of this truncated form was significant as it was the first time an endozepine-related protein had been isolated from a non-brain tissue. nih.govnih.gov This discovery highlighted that the processing of the DBI precursor protein can result in different bioactive fragments in different tissues, each potentially with specialized functions. The "des-(Gly-Ile)" designation specifically indicates the absence of these two amino acid residues. This structural difference, though seemingly minor, can arise from either in vivo post-translational processing or as an artifact of the isolation process. pnas.org
Properties
CAS No. |
122390-49-2 |
|---|---|
Molecular Formula |
C11H15ClN2O3 |
Synonyms |
endozepine, des-(Gly-Ile)- |
Origin of Product |
United States |
Molecular Characteristics and Biogenesis of Endozepine, Des Gly Ile
Isolation and Primary Structure Determination from Biological Tissues
The initial characterization of "endozepine, des-(Gly-Ile)-" involved its purification from bovine adrenal tissue. nih.govpnas.org A protein that stimulates adrenal steroidogenesis was isolated to homogeneity through a multi-step process involving carboxymethyl-cellulose ion-exchange chromatography, gel filtration, and reversed-phase high-performance liquid chromatography (HPLC). pnas.org
The complete primary structure of the isolated protein was determined using automated Edman microsequencing. nih.govpnas.org This technique sequentially removes amino acid residues from the N-terminus of a peptide for identification. The resulting sequence was found to be identical to bovine brain endozepine, with the exception of the missing final two amino acids, Glycine and Isoleucine, at the C-terminus. nih.govpnas.org Internal amino acid sequences were also confirmed after digesting the protein with trypsin and separating the fragments by HPLC. pnas.org
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) was employed to corroborate the structural data obtained from microsequencing. nih.govpnas.org FAB-MS is a soft ionization technique suitable for analyzing non-volatile molecules. wikipedia.orgcreative-proteomics.com This analysis confirmed the molecular structure of the isolated peptide, revealing that the only difference between it and bovine brain endozepine was the absence of the C-terminal -Gly-Ile residues. pnas.org
| Analytical Technique | Finding | Reference |
| Edman Microsequencing | Determined the primary amino acid sequence, revealing it as a C-terminally truncated form of bovine brain endozepine. | nih.govpnas.org |
| Fast-Atom Bombardment Mass Spectrometry (FAB-MS) | Confirmed the primary structure determined by Edman sequencing, specifically the lack of the -Gly-Ile C-terminal residues. | nih.govpnas.org |
Proteolytic Processing of Diazepam-Binding Inhibitor Generating "endozepine, des-(Gly-Ile)-"
"Endozepine, des-(Gly-Ile)-" is not a primary gene product but results from the proteolytic processing of its precursor, the Diazepam-Binding Inhibitor (DBI). oup.comoup.comnih.gov DBI is an 86-amino acid polypeptide that can be cleaved by enzymes into smaller, biologically active fragments. bioscientifica.comresearchgate.net This processing is a key step in generating various endozepines, including "endozepine, des-(Gly-Ile)-". bioscientifica.com The cleavage of DBI also produces other well-characterized peptides, such as the triakontatetraneuropeptide (B39295) (TTN), corresponding to DBI residues 17-50, and the octadecaneuropeptide (B1591338) (ODN), which is DBI residue 33-50. bioscientifica.com The generation of these fragments from the same precursor suggests a regulated pathway for producing functionally diverse peptides. nih.gov
Cellular and Tissue Localization of "endozepine, des-(Gly-Ile)-" Production
The synthesis of this specific endozepine is localized to particular tissues, implying specialized physiological roles.
"Endozepine, des-(Gly-Ile)-" was first isolated from the bovine adrenal gland, specifically from the zona fasciculata of the adrenal cortex. nih.govpnas.orgnih.gov Its presence in this tissue, a primary site of steroid hormone production, pointed towards a role in steroidogenesis. nih.govoup.com Further studies confirmed its ability to stimulate the delivery of cholesterol to the inner mitochondrial membranes, which is the rate-limiting step in the synthesis of steroid hormones. nih.govoup.com
The precursor protein, DBI, is known to be expressed in the testes. oup.com While direct isolation of "endozepine, des-(Gly-Ile)-" from the testes is not as extensively documented as from the adrenal gland, the presence of DBI and the enzymes required for its processing suggests that the testes are also a site of its production. oup.comoup.com The localization of peripheral-type benzodiazepine (B76468) receptors, with which this peptide interacts, has been demonstrated in the testes, further supporting a functional role in this organ, likely related to steroid production by Leydig cells. scispace.com
| Tissue | Precursor (DBI) Presence | "endozepine, des-(Gly-Ile)-" Isolation/Function | Reference |
| Adrenal Gland | Yes | Isolated from bovine adrenal cortex; stimulates steroidogenesis. | nih.govpnas.orgnih.gov |
| Testis | Yes | Precursor and receptors are present, suggesting local production and a role in steroidogenesis. | oup.comoup.comscispace.com |
Receptor Pharmacology and Binding Dynamics
Characterization of Specific Interactions with the Peripheral Benzodiazepine (B76468) Receptor (Translocator Protein, TSPO)
Endozepine, des-(Gly-Ile)- has been identified as a naturally occurring polypeptide that specifically binds to the peripheral benzodiazepine receptor (PBR), or TSPO. nih.govoup.com This receptor is prominently located on the outer mitochondrial membrane of various tissues, including the adrenal glands. nih.govnih.gov The interaction between des-(Gly-Ile)-endozepine and TSPO is crucial for its biological activity, particularly in the context of steroidogenesis. nih.govnih.govoup.com
The binding of des-(Gly-Ile)-endozepine to TSPO is a key step in mediating the transport of cholesterol from the outer to the inner mitochondrial membrane. nih.govoup.com This process is the rate-limiting step in the synthesis of steroid hormones. pnas.org Studies have demonstrated that des-(Gly-Ile)-endozepine, by interacting with TSPO, stimulates cholesterol delivery and subsequently enhances pregnenolone (B344588) formation in adrenal mitochondria. pnas.org The effective concentrations of des-(Gly-Ile)-endozepine that stimulate steroidogenesis are consistent with its binding affinity for TSPO. pnas.org
The significance of this interaction is underscored by the observation that other TSPO ligands, such as diazepam, can mimic the steroidogenic effects of des-(Gly-Ile)-endozepine in adrenal mitochondria. nih.govpnas.org This functional link provides strong evidence that the physiological effects of des-(Gly-Ile)-endozepine are mediated through its specific binding to TSPO. nih.govscispace.comnih.gov
Competitive Ligand Binding Studies and Affinity Measurements
Competitive ligand binding studies have been instrumental in characterizing the affinity of des-(Gly-Ile)-endozepine for TSPO. This polypeptide competes with high-affinity synthetic ligands for binding sites on the receptor. nih.govcapes.gov.br The ability of des-(Gly-Ile)-endozepine to displace radiolabeled ligands from TSPO allows for the determination of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.
While specific Ki values for des-(Gly-Ile)-endozepine are not always explicitly detailed in the broader literature, the effective concentration range for its biological activity, such as the stimulation of steroidogenesis, is reported to be in the micromolar range, which is consistent with its binding affinity to TSPO. pnas.orgmdpi.com For instance, diazepam, which also binds to TSPO, stimulates pregnenolone formation in a concentration range of approximately 10 µM. pnas.org This suggests that endogenous ligands like des-(Gly-Ile)-endozepine likely operate within a similar affinity range for TSPO.
These competitive binding assays confirm that des-(Gly-Ile)-endozepine acts as an endogenous ligand for TSPO, modulating its function in a manner similar to well-characterized synthetic ligands. nih.govfrontiersin.orgbioscientifica.com
Differentiation of Binding Profile from Central Benzodiazepine Receptor Interactions
A critical aspect of the pharmacology of des-(Gly-Ile)-endozepine is its distinct binding profile compared to central benzodiazepine receptors (CBRs), which are part of the GABA-A receptor complex. nih.govmdpi.comresearchgate.net While the parent molecule, diazepam-binding inhibitor (DBI), was initially identified based on its ability to interact with CBRs, its processing product, des-(Gly-Ile)-endozepine, shows a pronounced selectivity for the peripheral-type receptor, TSPO. oup.compnas.orgmdpi.com
Endozepines, as a family, can interact with both central and peripheral benzodiazepine receptors. pnas.orgnih.gov However, the structural modification in des-(Gly-Ile)-endozepine, specifically the absence of the C-terminal Glycine and Isoleucine residues, appears to confer a higher affinity for TSPO over CBRs. nih.govpnas.org
The functional consequences of this differential binding are significant. The interaction of ligands with CBRs typically results in the modulation of GABAergic neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects. nih.gov In contrast, the binding of des-(Gly-Ile)-endozepine to TSPO primarily mediates intracellular processes like cholesterol transport and steroidogenesis. nih.govpnas.org
It has been noted that while some benzodiazepines bind effectively to both peripheral and central receptors, others, like Ro5-4864 and PK11195, are high-affinity ligands specifically for peripheral benzodiazepine receptors. pnas.org The pharmacological actions of des-(Gly-Ile)-endozepine align it with this latter class of compounds, emphasizing its role as a specific modulator of TSPO function, distinct from the central nervous system effects associated with CBRs. nih.govpnas.orgdntb.gov.ua
Cellular and Subcellular Mechanisms of Action of Endozepine, Des Gly Ile
Modulation of Mitochondrial Cholesterol Transport and Delivery
The rate-limiting step in the synthesis of all steroid hormones is the transport of cholesterol from cellular stores to the inner mitochondrial membrane. pnas.org Endozepine, des-(Gly-Ile)- directly facilitates this crucial step.
In steroidogenic cells, such as those in the adrenal cortex and gonads, the production of steroid hormones is acutely regulated. oup.com Endozepine, des-(Gly-Ile)- has been shown to stimulate the delivery of cholesterol into mitochondria, thereby increasing the substrate pool available for steroidogenesis. nih.govresearchgate.net This peptide was isolated from bovine adrenal tissue based on its ability to stimulate this process. pnas.orgpnas.org Its action is a key part of the corticotropin (B344483) (ACTH)-dependent pathway that accelerates steroid production. pnas.org The transport of cholesterol into the mitochondria is a complex process, involving movement from the outer to the inner mitochondrial membrane, a step that requires de novo protein synthesis induced by hormonal stimuli like ACTH. pnas.org Endozepine, des-(Gly-Ile)- acts as an endogenous effector in this pathway. pnas.org
The effects of endozepine, des-(Gly-Ile)- on cholesterol transport are mediated through its interaction with proteins located on the outer mitochondrial membrane (OMM). pnas.orgnih.gov Specifically, its action is facilitated by the 18-kDa translocator protein (TSPO), formerly known as the peripheral-type benzodiazepine (B76468) receptor (PBR). oup.comnih.govfrontiersin.org This receptor is found in high concentrations in steroid-synthesizing cells. nih.govresearchgate.net
Endozepine, des-(Gly-Ile)- and related endozepines compete with benzodiazepine drugs, such as diazepam, for binding to TSPO. pnas.orgpnas.orgnih.gov Research has demonstrated that diazepam can mimic the steroidogenic effect of des-(Gly-Ile)-endozepine in adrenal mitochondria, stimulating pregnenolone (B344588) formation at concentrations consistent with its binding affinity for TSPO. pnas.orgoup.com This functional link strongly suggests that the physiological role of TSPO in these tissues is to mediate the acute regulation of steroidogenesis. pnas.orgpnas.org TSPO is a component of a larger protein complex in the OMM called the transduceosome, which also includes the voltage-dependent anion channel (VDAC) and is involved in cholesterol import. nih.gov
| Protein | Alias | Location | Function in this Context | Reference |
|---|---|---|---|---|
| Translocator Protein | TSPO, Peripheral-type Benzodiazepine Receptor (PBR) | Outer Mitochondrial Membrane (OMM) | Binds endozepine, des-(Gly-Ile)- to mediate cholesterol transport into the mitochondrion. | oup.comnih.govfrontiersin.org |
| Voltage-Dependent Anion Channel | VDAC | Outer Mitochondrial Membrane (OMM) | Component of the transduceosome complex alongside TSPO, facilitating cholesterol import. | nih.gov |
Impact on Mitochondrial Steroidogenic Enzyme Systems (e.g., Cytochrome P450scc)
Once cholesterol reaches the inner mitochondrial membrane (IMM), it is converted into pregnenolone, the precursor to all other steroid hormones. This conversion is catalyzed by the cytochrome P450 side-chain cleavage enzyme system (P450scc), also known as CYP11A1. nih.gov The primary role of endozepine, des-(Gly-Ile)- is not to directly modulate the enzyme's activity, but rather to increase the availability of its substrate, cholesterol. pnas.orgoup.com
By stimulating the transport of cholesterol to the IMM, des-(Gly-Ile)-endozepine ensures that P450scc has an adequate supply of substrate. oup.com Studies using spectral-shift assays, which monitor the substrate-binding status of the enzyme, have shown that the addition of des-(Gly-Ile)-endozepine to mitochondria increases the fraction of P450scc that is bound to its cholesterol substrate. pnas.org This confirms that the peptide's action directly precedes the first enzymatic step of steroidogenesis. pnas.org
Downstream Intracellular Signaling Pathways Associated with TSPO Activation
The activation of TSPO by ligands like endozepine, des-(Gly-Ile)- initiates a cascade of events leading to increased steroid synthesis. oup.comnih.gov The binding of the peptide to TSPO on the outer mitochondrial membrane is the trigger. oup.com This is believed to facilitate the transfer of cholesterol across the aqueous space between the outer and inner mitochondrial membranes to the P450scc enzyme located on the matrix side of the inner membrane. oup.comnih.gov
The TSPO protein is part of a dynamic, multi-component protein complex, sometimes referred to as a mitochondrial metabolon, that physically links the outer and inner mitochondrial membranes. nih.gov This complex is thought to create a direct conduit for the efficient channeling of cholesterol from the OMM to the IMM and the steroidogenic machinery, including CYP11A1. nih.gov Therefore, the downstream pathway initiated by des-(Gly-Ile)-endozepine binding to TSPO involves the structural and functional coupling of the mitochondrial membranes to optimize substrate delivery for steroid production. nih.gov
| Mechanism | Key Molecular Target | Cellular Outcome | Reference |
|---|---|---|---|
| Cholesterol Mobilization | Mitochondrial transport machinery | Increased delivery of cholesterol to mitochondria in steroidogenic cells. | pnas.orgnih.govresearchgate.net |
| OMM Interaction | Translocator Protein (TSPO) | Mediation of cholesterol transport across the outer mitochondrial membrane. | pnas.orgnih.govoup.com |
| Enzyme System Impact | Cytochrome P450scc (CYP11A1) | Increased substrate (cholesterol) availability for conversion to pregnenolone. | pnas.org |
| Downstream Signaling | Mitochondrial protein complexes (metabolon) | Enhanced functional coupling of mitochondrial membranes for efficient steroidogenesis. | nih.gov |
Physiological Roles of Endozepine, Des Gly Ile in Endocrine Regulation
Regulation of Adrenocortical Steroidogenesis
Endozepine, des-(Gly-Ile)-, an octadecaneuropeptide (B1591338) (ODN) derived from the diazepam-binding inhibitor (DBI), has been identified as a potent modulator of steroid hormone production in the adrenal cortex. Its primary action involves the stimulation of steroidogenesis, a process critical for the synthesis of essential hormones such as glucocorticoids, mineralocorticoids, and adrenal androgens.
The mechanism of action of des-(Gly-Ile)-endozepine involves its interaction with the peripheral-type benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). This interaction facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid synthesis. Studies have demonstrated that this peptide can significantly increase the production of pregnenolone (B344588), the precursor to all steroid hormones, in adrenocortical cells.
Specificity to Corticotropin-Dependent Pathways
The steroidogenic effect of des-(Gly-Ile)-endozepine is notably specific to pathways that are dependent on corticotropin (B344483), also known as adrenocorticotropic hormone (ACTH). ACTH is the primary physiological stimulator of the adrenal cortex. Research indicates that the action of des-(Gly-Ile)-endozepine is synergistic with that of ACTH, enhancing the steroidogenic response initiated by this pituitary hormone.
This specificity suggests that des-(Gly-Ile)-endozepine acts as a positive modulator of ACTH-stimulated steroidogenesis. It does not appear to independently initiate steroid production to the same extent as ACTH but rather amplifies the signal provided by it. This modulatory role is crucial for fine-tuning the adrenal response to physiological stress and maintaining hormonal homeostasis.
Influence on Testicular Steroid Hormone Production in Leydig Cells
The influence of des-(Gly-Ile)-endozepine extends to the regulation of steroid hormone production in the testes, specifically within the Leydig cells. These cells are the primary source of androgens, most notably testosterone (B1683101), in males. Similar to its action in the adrenal cortex, des-(Gly-Ile)-endozepine stimulates testicular steroidogenesis.
The peptide enhances the production of testosterone by Leydig cells through a mechanism that is also believed to involve the translocator protein (TSPO). By promoting cholesterol transport into the mitochondria of Leydig cells, it increases the substrate available for the enzymatic cascade that leads to testosterone synthesis. This action underscores the peptide's role in male reproductive endocrinology.
Contribution to Neurosteroid Biosynthesis and Metabolism
In addition to its peripheral endocrine effects, des-(Gly-Ile)-endozepine plays a significant role in the central nervous system as a modulator of neurosteroid biosynthesis and metabolism. Neurosteroids are steroids synthesized de novo in the brain, independently of peripheral endocrine glands, and they have profound effects on neuronal function.
Des-(Gly-Ile)-endozepine has been shown to stimulate the formation of neurosteroids such as pregnenolone and progesterone (B1679170) in glial cells, particularly astrocytes. This process is mediated by its interaction with the TSPO located on the outer mitochondrial membrane of these cells. By increasing the synthesis of these neurosteroids, des-(Gly-Ile)-endozepine can influence neuronal excitability, mood, and cognitive functions.
Proposed Involvement in Other Endocrine Axes (e.g., Pancreatic Islet Function)
Emerging evidence suggests that the regulatory functions of des-(Gly-Ile)-endozepine may extend to other endocrine systems, including the pancreas. It has been proposed that this peptide could be involved in the function of pancreatic islets, the clusters of cells that produce hormones such as insulin (B600854) and glucagon.
Advanced Methodological Approaches in Endozepine, Des Gly Ile Research
In Vitro Assays for Steroid Hormone Precursor Formation (e.g., Pregnenolone)
A primary method to assess the biological activity of endozepine, des-(Gly-Ile)- is through in vitro assays that measure the formation of pregnenolone (B344588), the precursor to all steroid hormones. benthamopen.com These assays typically utilize isolated mitochondria from steroidogenic tissues, such as the adrenal cortex. pnas.orgnih.gov The core principle involves incubating these mitochondria with a cholesterol source and then adding the substance to be tested, in this case, endozepine, des-(Gly-Ile)-. The subsequent production of pregnenolone is then quantified, often by techniques like thin-layer chromatography or radioimmunoassay. pnas.org
Research has demonstrated that endozepine, des-(Gly-Ile)-, isolated from bovine adrenal glands, stimulates pregnenolone formation in a dose-dependent manner in isolated adrenal mitochondria. pnas.orgcore.ac.uk This effect is attributed to the peptide's ability to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane, where the enzyme responsible for converting cholesterol to pregnenolone, cytochrome P450 side-chain cleavage (P450scc), is located. benthamopen.compnas.orgbioscientifica.com The stimulation of pregnenolone synthesis by endozepine, des-(Gly-Ile)- provides direct evidence of its function as an effector in steroidogenesis. pnas.orgoup.com
Table 1: Effect of Endozepine, des-(Gly-Ile)- on Pregnenolone Formation in Isolated Mitochondria
| Treatment | Pregnenolone Formation (relative units) |
|---|---|
| Control (no addition) | 1.0 |
| Endozepine, des-(Gly-Ile)- (1 µM) | 3.5 |
| Diazepam (10 µM) | 2.8 |
This table is for illustrative purposes and is based on findings that show a significant increase in pregnenolone formation upon addition of endozepine, des-(Gly-Ile)-. Actual values can vary based on experimental conditions.
Subcellular Fractionation and Mitochondrial Isolation Techniques
To specifically study the action of endozepine, des-(Gly-Ile)- on steroidogenesis, researchers rely on subcellular fractionation to isolate mitochondria. pnas.org This process begins with the homogenization of steroidogenic tissues, such as the adrenal zona fasciculata or testicular Leydig cells. benthamopen.compnas.org The resulting homogenate is then subjected to a series of centrifugation steps at increasing speeds. This differential centrifugation separates cellular components based on their size and density, ultimately yielding a pellet enriched with mitochondria. oup.com Further purification can be achieved using density gradient centrifugation with materials like Percoll. benthamopen.com
The purity and integrity of the isolated mitochondria are critical for the validity of subsequent experiments. These isolated organelles provide a clean system to study the direct effects of molecules like endozepine, des-(Gly-Ile)- on mitochondrial processes, such as cholesterol transport and pregnenolone synthesis, without the confounding variables of other cellular components. pnas.orgoup.com The localization of the peripheral-type benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO), to the outer mitochondrial membrane was confirmed using such techniques. nih.govresearchgate.net
Radioligand Displacement Assays for Receptor Binding Quantification
Radioligand displacement assays are fundamental in characterizing the interaction of endozepine, des-(Gly-Ile)- with its binding sites, particularly the mitochondrial translocator protein (TSPO). nih.govumich.edu These assays measure the ability of an unlabeled compound (the "displacer," such as endozepine, des-(Gly-Ile)-) to compete with a radiolabeled ligand for binding to a receptor. nih.gov
In the context of endozepine, des-(Gly-Ile)-, researchers have used radiolabeled benzodiazepines or other specific TSPO ligands. oup.comnih.gov By incubating isolated mitochondria with a fixed concentration of the radioligand and increasing concentrations of endozepine, des-(Gly-Ile)-, a competition curve can be generated. nih.gov This allows for the determination of the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of endozepine, des-(Gly-Ile)- for the TSPO. bmglabtech.com These studies have confirmed that endozepines, including this specific fragment, compete with benzodiazepines for binding to mitochondrial receptors. nih.govresearchgate.net The effective concentrations of endozepine, des-(Gly-Ile)- in stimulating steroidogenesis are consistent with its binding affinity for the TSPO, strongly suggesting that its steroidogenic effects are mediated through this receptor. nih.gov
Table 2: Radioligand Displacement Assay Parameters
| Parameter | Description |
|---|---|
| Radioligand | A radioactively labeled molecule with high affinity for the target receptor (e.g., [3H]Ro5-4864 for TSPO). oup.com |
| Unlabeled Ligand | The compound being tested for its binding affinity (e.g., endozepine, des-(Gly-Ile)-). |
| Bmax | The maximum number of binding sites in the tissue preparation. nih.gov |
| Kd | The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied. nih.gov |
| IC50 | The concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. |
| Ki | The inhibition constant, which is a measure of the affinity of the unlabeled ligand for the receptor, calculated from the IC50 value. |
Immunochemical Techniques for Protein Localization and Detection (e.g., Immunohistochemistry)
Immunochemical techniques are vital for visualizing the location of endozepine, des-(Gly-Ile)- and its related proteins within tissues and cells. Immunohistochemistry, for instance, uses antibodies that specifically recognize the target protein to stain tissue sections. This allows for the microscopic examination of the protein's distribution.
While specific immunohistochemical data for the "des-(Gly-Ile)-" fragment is not extensively detailed, studies on its precursor, diazepam-binding inhibitor (DBI), have shown high concentrations in steroidogenic tissues like the adrenal cortex. core.ac.uk Western blotting, another immunochemical method, has been used to identify and characterize endozepine-related peptides in various tissues. nih.gov This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and then uses a specific antibody to detect the protein of interest. Western blot analysis of rat cerebral cortex extracts has confirmed the presence of immunoreactive endozepine species. nih.gov These methods collectively help to establish the presence and localization of endozepines in tissues where they are thought to exert their physiological functions.
Comparative Studies Utilizing Synthetic Peptide Analogues and Fragments
To pinpoint the specific regions of the endozepine molecule responsible for its biological activity, researchers conduct comparative studies using synthetic peptide analogues and fragments. oup.com By synthesizing various fragments of the parent molecule, diazepam-binding inhibitor (DBI), and testing their effects in assays, scientists can identify the active domains.
Studies have shown that certain fragments of DBI, such as the octadecaneuropeptide (B1591338) (ODN), can stimulate mitochondrial pregnenolone formation, while other fragments are inactive. oup.com For example, synthetic peptides corresponding to the N-terminal region of DBI failed to alter pregnenolone synthesis. oup.com In contrast, a larger fragment, TTN [DBI-(17-50)], was found to stimulate mitochondrial steroidogenesis with a potency and efficacy similar to that of the full-length DBI. oup.com The original identification of endozepine, des-(Gly-Ile)- itself was the result of isolating and sequencing a protein from bovine adrenal tissue that stimulated steroidogenesis. nih.gov This naturally occurring fragment, lacking the final two amino acids of the full endozepine, highlighted the importance of post-translational processing in generating biologically active peptides. pnas.org These comparative studies are crucial for understanding the structure-activity relationship of endozepines and for the potential design of synthetic agonists or antagonists. researchgate.net
Emerging Research Directions and Unanswered Questions
Detailed Regulatory Mechanisms Governing "endozepine, des-(Gly-Ile)-" Expression and Processing
The biosynthesis of endozepine, des-(Gly-Ile)- is a multi-step process that begins with the transcription of the Diazepam Binding Inhibitor (DBI) gene, also known as Acyl-CoA Binding Protein (ACBP), followed by the proteolytic processing of the resulting protein. nih.govresearchgate.net Understanding the intricate regulatory networks that govern these steps is crucial for comprehending how its physiological levels are controlled in health and disease.
Current research indicates that the expression of the DBI/ACBP gene is responsive to a variety of stimuli, including metabolic signals and stress. researchgate.net For instance, in cultured astrocytes, moderate oxidative stress has been shown to increase the production of DBI and its derivatives. frontiersin.org However, the specific transcription factors, signaling cascades, and epigenetic modifications that mediate these responses are still largely unknown. A significant area of investigation is to identify the precise molecular switches that turn DBI gene expression on or off in different cell types, such as astrocytes, adrenocortical cells, and Leydig cells. nih.govpnas.org
The processing of the 10 kDa DBI protein into smaller, active peptides, including endozepine, des-(Gly-Ile)-, is another critical regulatory point. oup.comnih.gov Studies in rat adrenals have shown that the processing of DBI is acutely increased by adrenocorticotropic hormone (ACTH), with a latency that mirrors the stimulation of steroidogenesis. nih.gov This effect was inhibited by cycloheximide, suggesting the involvement of a newly synthesized protein with a short half-life, likely an endopeptidase. nih.gov Identifying this specific ACTH-inducible endopeptidase and other proteases responsible for DBI processing in various tissues is a major unanswered question. Furthermore, it is unclear whether the processing pathway is conserved across all tissues or if cell-specific mechanisms generate different profiles of DBI-derived peptides.
| Regulator | Effect | Experimental Context | Key Unanswered Questions |
|---|---|---|---|
| Adrenocorticotropic Hormone (ACTH) | Increases the rate of DBI processing in the adrenal gland. nih.gov | Hypophysectomized rats. nih.gov | What is the identity of the cycloheximide-sensitive endopeptidase induced by ACTH? nih.gov |
| Stress Signals (e.g., Oxidative Stress) | Stimulates DBI gene expression and peptide production. researchgate.netfrontiersin.org | Cultured astrocytes. frontiersin.org | Which specific signaling pathways (e.g., MAPK, PKA) and transcription factors are involved? |
| Metabolic Signals | Regulates DBI/ACBP mRNA expression. researchgate.net | In vitro studies. researchgate.net | How do different metabolic states (e.g., hypoglycemia, hyperlipidemia) specifically alter DBI transcription and processing? tandfonline.com |
Elucidation of Potential Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are crucial for regulating the function, stability, and localization of proteins. nsf.govthermofisher.com While the primary structure of endozepine, des-(Gly-Ile)- is known, the extent and functional impact of its PTMs, or those of its precursor DBI, are areas of emerging research. PTMs can dramatically alter a peptide's biological activity, and investigating them is key to understanding the full spectrum of endozepine function. scholaris.ca
One known PTM of the precursor protein, ACBP/DBI, is phosphorylation. Stress-induced phosphorylation of ACBP has been shown to cause the protein to move from the nucleus to the cytosol, which could significantly impact its function and availability for processing or secretion. d-nb.info However, the specific kinases and phosphatases that control this phosphorylation event and the downstream consequences for des-(Gly-Ile)-endozepine production are not yet known.
Other potential PTMs, such as acetylation, ubiquitination, and ADP-ribosylation, have not been extensively studied for DBI or its fragments but represent plausible regulatory mechanisms. thermofisher.comnih.gov For example, acetylation of lysine (B10760008) residues could alter protein-protein interactions or stability, while ubiquitination could target the precursor for degradation, thereby controlling the amount of available peptide. Elucidating these modifications requires advanced mass spectrometry techniques and the development of specific antibodies to detect modified forms of the peptide in situ. A central question is whether specific PTMs "tag" the DBI precursor for processing into particular endozepine species, including des-(Gly-Ile)-endozepine.
| Modification | Known/Potential Target | Potential Functional Impact | Research Direction |
|---|---|---|---|
| Phosphorylation | ACBP/DBI precursor. d-nb.info | Alters subcellular localization (nucleus to cytosol), potentially affecting gene regulation or availability for processing. d-nb.info | Identify specific kinases/phosphatases and the functional consequence on steroidogenesis or neuromodulation. |
| Acetylation | Lysine residues on DBI precursor. | Could modify protein stability, protein-protein interactions, or transcriptional regulatory functions. thermofisher.com | Screen for acetylation sites and investigate the role of histone acetyltransferases (HATs) and deacetylases (HDACs). |
| Ubiquitination | DBI precursor. | Could target the precursor for proteasomal degradation, thereby regulating the pool available for processing. | Identify E3 ligases that target DBI and determine if this process is regulated by physiological signals. |
| Proteolytic Cleavage | DBI precursor. nih.gov | Generates biologically active peptides, including des-(Gly-Ile)-endozepine. nih.govnih.gov | Isolate and characterize the specific endopeptidases responsible for processing in different tissues. nih.gov |
Structural Biology of "endozepine, des-(Gly-Ile)-"-TSPO Interactions at Atomic Resolution
The biological effects of endozepine, des-(Gly-Ile)- in steroidogenesis are mediated through its interaction with the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, located on the outer mitochondrial membrane. nih.govnih.govnih.gov A major goal in the field is to resolve the three-dimensional structure of the des-(Gly-Ile)-endozepine-TSPO complex at atomic resolution.
High-resolution structures of mammalian TSPO in complex with the synthetic ligand PK11195 have been determined by NMR spectroscopy. nih.govrcsb.orgsemanticscholar.org These studies revealed that TSPO consists of a five-transmembrane alpha-helical bundle that creates a hydrophobic binding pocket for the ligand. rcsb.orgnih.gov This structural work provided a foundational model for how ligands interact with TSPO and suggested that ligand binding induces a stabilization of the protein's structure, which may be the mechanism for stimulating cholesterol transport. nih.govrcsb.org
However, a high-resolution structure of TSPO with its endogenous peptide ligand, des-(Gly-Ile)-endozepine, is still missing. Determining this structure is critical for several reasons. It would reveal the precise molecular contacts, conformational changes, and stoichiometry of the interaction, providing a definitive blueprint for the mechanism of action. This knowledge would also be invaluable for the rational design of novel therapeutic agents that can mimic or block the effects of the endogenous ligand with high specificity and efficacy. Current research efforts are likely focused on overcoming the challenges of producing sufficient quantities of the peptide-protein complex and crystallizing it or analyzing it via cryo-electron microscopy or advanced NMR techniques.
| Structural Feature | Description | Significance for Ligand Interaction |
|---|---|---|
| Overall Fold | A tight bundle of five transmembrane α-helices. nih.govrcsb.orgnih.gov | Forms the core structure that spans the outer mitochondrial membrane. nih.gov |
| Ligand-Binding Pocket | A hydrophobic pocket formed by the arrangement of the five helices. rcsb.orgnih.gov | Accommodates both synthetic ligands like PK11195 and endogenous ligands. The precise contacts for des-(Gly-Ile)-endozepine are unknown. nih.gov |
| Conformational Dynamics | The native protein is structurally dynamic; ligand binding induces stabilization. nih.gov | Stabilization of the structure is hypothesized to be the mechanism that facilitates cholesterol transport. nih.govrcsb.org |
| Cholesterol Recognition Sequence | Contains a cholesterol recognition/interaction amino acid consensus (CRAC) motif. nih.gov | Essential for cholesterol binding, a key step in TSPO's function in steroidogenesis. nih.govnih.gov |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Progress in understanding the complex biology of endozepine, des-(Gly-Ile)- relies heavily on the use of robust and relevant experimental models. While current models have been instrumental, the development of more sophisticated systems is a key research direction for dissecting molecular mechanisms with greater precision.
In vitro models have been foundational. The Y-1 mouse adrenal tumor and MA-10 mouse Leydig tumor cell lines have been widely used to demonstrate that DBI and its processing products stimulate mitochondrial pregnenolone (B344588) formation. oup.comnih.govbohrium.com Cultured primary astrocytes have been used to study the secretion of endozepines and their neuroprotective roles. frontiersin.orgpnas.org A major unanswered question is how different cell types (e.g., astrocytes, neurons, steroidogenic cells) interact to regulate endozepine signaling in vivo. Future directions include the development of co-culture systems, organ-on-a-chip platforms, and brain organoids to model these complex cellular interactions more accurately.
In vivo animal models have been crucial for studying the physiological and pathophysiological roles of the endozepine system. Mouse models of neurodegenerative diseases, such as Parkinson's, have shown the neuroprotective potential of endozepine-related peptides. frontiersin.org Genetic models, including mice with targeted deletions of the DBI gene or point mutations in GABA-A receptors, have been essential for confirming the role of endozepines in mediating synaptic inhibition and seizure control. pnas.orggrantome.com However, species differences may limit the direct translation of findings to humans. The development of humanized mouse models, which express human DBI/TSPO, could provide more relevant insights for preclinical studies.
| Model Type | Specific Example(s) | Key Application/Finding | Future Direction/Unanswered Question |
|---|---|---|---|
| In Vitro Cell Lines | Y-1 adrenal and MA-10 Leydig cells. oup.comnih.govbohrium.com | Demonstrated stimulation of mitochondrial steroidogenesis by DBI/endozepines. oup.comnih.gov | Do these tumor lines fully recapitulate the processing and signaling of primary steroidogenic cells? |
| In Vitro Primary Cultures | Cultured astrocytes. frontiersin.orgpnas.org | Showed that astrocytes produce and secrete endozepines, which have neuroprotective effects. frontiersin.org | What are the mechanisms of unconventional secretion from astrocytes? nih.gov |
| In Vivo Disease Models | Mouse models of Parkinson's disease, epilepsy, and inflammatory pain. frontiersin.orggrantome.comnih.gov | Revealed the therapeutic potential of modulating endozepine pathways in neurological disorders. frontiersin.orggabarx.com | What is the precise role of des-(Gly-Ile)-endozepine in the progression of chronic neurodegenerative diseases? |
| In Vivo Genetic Models | DBI knockout mice; mice with mutated GABA-A receptors. pnas.orggrantome.com | Confirmed the endogenous role of the DBI system in modulating GABAergic inhibition. pnas.org | What are the compensatory mechanisms that arise in global or cell-specific knockout models? |
Investigation of Altered "endozepine, des-(Gly-Ile)-" Pathways in Experimental Disease Models
Clinical studies have revealed that levels of endozepines are altered in the cerebrospinal fluid of patients with neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease, suggesting a role in their pathophysiology. researchgate.netfrontiersin.org A critical area of ongoing research is to use experimental disease models to move from correlation to causation and understand precisely how altered endozepine pathways contribute to disease.
In models of neurodegeneration, such as a mouse model of Parkinson's disease, the endozepine octadecaneuropeptide (B1591338) (ODN) has been shown to exert strong neuroprotective effects by reducing inflammation, apoptosis, and oxidative stress. frontiersin.org An unanswered question is whether des-(Gly-Ile)-endozepine shares these protective properties and if augmenting its signaling can slow or halt the degenerative process in chronic disease models.
In the context of epilepsy, work in thalamic brain slices and genetic mouse models suggests that endozepines produced by astrocytes enhance GABAergic inhibition, acting as an endogenous anticonvulsant system. pnas.orggrantome.com Future research aims to determine if deficits in this pathway contribute to the development of epilepsy and whether targeting the TSPO receptor with des-(Gly-Ile)-endozepine mimetics could be a viable therapeutic strategy.
The role of the endozepine-TSPO system is also being investigated in inflammatory conditions. In a murine model of pleurisy, a TSPO ligand showed anti-inflammatory effects that were dependent on steroid production. nih.gov Similarly, TSPO expression is modulated in rat models of inflammatory arthritis pain. nih.gov These findings suggest that des-(Gly-Ile)-endozepine, as the endogenous ligand, may be a key mediator of the cross-talk between the nervous, endocrine, and immune systems. A major research direction is to clarify its role in modulating neuroinflammation, a common feature of many CNS disorders. gabarx.com
| Disease Model | Key Finding Related to Endozepine Pathway | Emerging Question |
|---|---|---|
| Parkinson's Disease (Mouse) | Endozepine-related peptides (ODN) show potent neuroprotective effects against neurotoxin-induced damage. frontiersin.org | Can targeting the des-(Gly-Ile)-endozepine/TSPO system prevent or reverse neuronal loss in progressive models? |
| Epilepsy (Mouse) | Astrocytic endozepines enhance GABAergic inhibition in the thalamus, suggesting an endogenous anti-seizure mechanism. pnas.org | Is a failure in the endozepine system a primary cause of certain forms of epilepsy? |
| Inflammatory Pleurisy (Mouse) | The anti-inflammatory effects of a TSPO ligand are mediated by local steroid production. nih.gov | What is the role of endogenous des-(Gly-Ile)-endozepine in modulating the local immune response during inflammation? |
| Inflammatory Arthritis (Rat) | TSPO expression is altered in the spinal cord in a model of chronic inflammatory pain. nih.gov | Does des-(Gly-Ile)-endozepine signaling contribute to pain sensitization or resolution? |
| Hypogonadism (Rat) | TSPO activation can stimulate testosterone (B1683101) formation independently of the hypothalamic-pituitary-gonadal axis. nih.gov | Could des-(Gly-Ile)-endozepine be used to treat certain forms of primary hypogonadism? |
Q & A
Q. What are the primary physiological roles of des-(Gly-Ile)-endozepine, and how can researchers design initial experiments to validate these roles?
- Methodological Answer : Des-(Gly-Ile)-endozepine is implicated in adrenal steroidogenesis via interaction with the peripheral benzodiazepine receptor (PBR/TSPO) . Initial validation experiments could include:
- In vitro assays : Measure cholesterol transport in adrenal cell lines using radiolabeled cholesterol and PBR-specific ligands (e.g., PK11195) to assess competitive binding .
- Receptor binding studies : Employ saturation binding assays with tritiated ligands to quantify affinity (Kd) and receptor density (Bmax) in target tissues .
- Literature review : Systematically map existing studies using databases like PubMed with search terms such as "des-(Gly-Ile)-endozepine AND steroidogenesis" to identify gaps .
How should researchers formulate a hypothesis-driven research question on des-(Gly-Ile)-endozepine's interaction with neurological pathways?
- Methodological Answer : Use frameworks like PICO (Population: neuronal cell types; Intervention: des-(Gly-Ile)-endozepine; Comparison: wild-type vs. PBR-knockout models; Outcome: neurosteroid synthesis) to structure the question . Ensure alignment with FINER criteria (Feasible: access to transgenic models; Novel: unexplored neuroprotective roles; Relevant: links to neurodegenerative diseases) .
Q. What are the best practices for conducting a literature review on des-(Gly-Ile)-endozepine's historical and current research?
- Methodological Answer :
- Search strategy : Combine terms like "endozepine isoforms," "peripheral benzodiazepine receptor," and "adrenal steroidogenesis" with Boolean operators in PubMed/Google Scholar .
- Inclusion criteria : Prioritize peer-reviewed studies with mechanistic data (e.g., Besman et al., 1989 ) over early flawed reports (e.g., 1980s Italian studies ).
- Data synthesis : Create a table comparing methodologies (e.g., Western blot vs. ELISA for protein quantification) and outcomes across decades to identify trends .
Advanced Research Questions
Q. How can researchers resolve contradictions between historical and contemporary findings on des-(Gly-Ile)-endozepine's mechanisms of action?
- Methodological Answer :
- Replication studies : Repeat key experiments (e.g., corticotropin-dependent steroidogenesis assays ) using modern techniques (e.g., CRISPR-edited cell lines) to control for historical methodological limitations .
- Meta-analysis : Statistically integrate data from heterogeneous studies using tools like RevMan, focusing on effect sizes and confidence intervals to assess consistency .
- Error analysis : Evaluate historical biases (e.g., non-specific antibodies in Western blots) and contemporary pitfalls (e.g., overreliance on in silico models) .
Q. What methodological considerations are critical when quantifying des-(Gly-Ile)-endozepine in complex biological matrices?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) to isolate the peptide from plasma/adrenal tissue, minimizing matrix interference .
- Analytical validation : Employ LC-MS/MS with deuterated internal standards to ensure specificity and accuracy. Report limits of detection (LOD) and quantification (LOQ) .
- Controls : Include "spike-and-recovery" experiments to validate extraction efficiency and parallelism in dilutional linearity tests .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of des-(Gly-Ile)-endozepine analogs?
- Methodological Answer :
- Peptide synthesis : Generate analogs with systematic residue substitutions (e.g., Gly→Ala) using Fmoc-based solid-phase synthesis .
- Functional assays : Compare analog efficacy in stimulating cholesterol transport in adrenal cells via radiolabeled assays .
- Computational modeling : Perform molecular dynamics simulations to predict binding affinities for PBR/TSPO and correlate with experimental data .
Q. What strategies mitigate ethical and practical challenges in translational studies involving des-(Gly-Ile)-endozepine?
- Methodological Answer :
- Ethical oversight : Submit protocols to Institutional Review Boards (IRBs) for human tissue studies, emphasizing informed consent for adrenal samples .
- Translational feasibility : Use ex vivo models (e.g., human adrenal slices) to reduce reliance on animal studies while maintaining physiological relevance .
- Data transparency : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to avoid outcome reporting bias .
Methodological Guidance Tables
Table 1: Key Variables for PICO-Based Research Questions
| Component | Example for des-(Gly-Ile)-endozepine |
|---|---|
| Population | Rat adrenal zona fasciculata cells |
| Intervention | 10 nM des-(Gly-Ile)-endozepine |
| Comparison | Cells treated with PK11195 (PBR antagonist) |
| Outcome | Cortisol synthesis (ng/mL) via ELISA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
